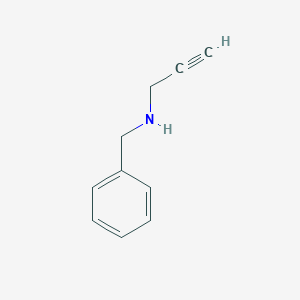

N-benzylprop-2-yn-1-amine

Descripción general

Descripción

It belongs to the class of phenylmethylamines, which are characterized by a phenyl group substituted by a methanamine moiety . This compound is notable for its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzylprop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .

Análisis De Reacciones Químicas

Cyclization with CO₂ to Form 2-Oxazolidinones

This reaction represents one of the most studied transformations, utilizing CO₂ as a C1 synthon.

Catalytic Systems and Performance

Key Findings :

- Cu₂O@MIL-101(Cr)-DABCO achieves near-quantitative conversion via synergistic Cu⁺-Cr³⁺ activation, confirmed by in situ ¹³C NMR monitoring .

- IL-SbF₆@nano-SiO₂ leverages dual active sites (OH⁻ and SbF₆⁻) for carbamate intermediate formation, enabling broad substrate tolerance .

- Ag₄ Nanoclusters exhibit exceptional activity at room temperature due to ligand-exchange-driven CO₂ activation, validated by DFT studies .

Mechanistic Pathway :

- Deprotonation : Base-assisted N–H bond cleavage forms a propargylamide intermediate.

- CO₂ Insertion : Nucleophilic attack by the amine on CO₂ generates a carbamate species.

- Cyclization : Intramolecular 5-exo-dig cyclization yields 2-oxazolidinone .

Palladium-Catalyzed Carboxylative Coupling with Aryl Iodides

This tandem reaction produces aryl ketones and oxazolidinones in a single step .

Reaction Optimization

| Catalyst | Additive | Temp (°C) | Yield (%) (Ketone/Oxazolidinone) |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Et₃N | 60 | 82 (4a)/85 (3a) |

| Pd(OAc)₂ | K₂CO₃ | 80 | 75 (4b)/78 (3b) |

Substrate Scope :

- Aryl iodides : Electron-donating groups (e.g., -OMe) enhance yields (up to 89%), while electron-withdrawing groups (e.g., -NO₂) reduce efficiency (≤65%) .

- Propargylamines : N-Benzyl derivatives show higher reactivity than N-alkyl variants due to stabilized intermediates.

Proposed Mechanism :

- Oxidative Addition : Pd⁰ inserts into the C–I bond of aryl iodide.

- CO₂ Insertion : Formation of a Pd–CO₂ intermediate.

- Alkyne Coordination : Coupling with N-benzylprop-2-yn-1-amine initiates cyclization .

Competing Pathways

- Homocoupling : Under Cu catalysis, Glaser-type dimerization of terminal alkynes occurs if CO₂ pressure is suboptimal .

- Hydrolysis : Prolonged reaction times (>6 h) in aqueous systems lead to amine degradation (≤15% yield loss) .

Thermal Stability

- Decomposition onset: 180°C (TGA data), necessitating reactions below 100°C for optimal selectivity .

Industrial and Environmental Relevance

- Atom Economy : CO₂ utilization (up to 99% efficiency) aligns with green chemistry principles .

- Catalyst Recyclability :

This compound’s reactivity underscores its utility in sustainable synthesis of heterocycles and functionalized ketones. Advances in nanocatalysts (e.g., Ag₄ clusters) and MOF-based systems have significantly enhanced reaction efficiency, enabling scalable applications in pharmaceutical intermediate synthesis .

Aplicaciones Científicas De Investigación

Catalytic Applications

N-benzylprop-2-yn-1-amine has been identified as a valuable substrate in catalytic processes, especially in reactions involving carbon dioxide (CO2). Recent studies highlight its role in facilitating cyclization and carboxylation reactions.

Cyclization Reactions

A study demonstrated that this compound serves as an effective substrate for the cyclization of propargylamines when catalyzed by low-nuclear silver (Ag) nanoclusters. The research revealed that Ag4 nanoclusters exhibited high catalytic activity, achieving significant yields within a short reaction time. The mechanistic pathway involved the formation of key intermediates that facilitated the transformation of this compound into desired products with high efficiency .

Table 1: Cyclization Reaction Performance

| Catalyst Type | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Ag4 NC | 2 hours | Up to 87% | Room temperature |

| Ag2 NC | 2 hours | Low yield | Controlled conditions |

Organic Synthesis

This compound is also utilized in organic synthesis for producing various nitrogen-containing compounds. Its unique structure allows it to participate in multiple reaction pathways.

Synthesis of Oxazolidinones

One notable application is the synthesis of oxazolidinones through the reaction of this compound with CO2 under specific conditions. This reaction pathway has been explored for its potential to produce valuable pharmaceutical intermediates .

Table 2: Synthesis of Oxazolidinones

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| CO2 Bubbling Reaction | Under inert atmosphere | High yield achieved |

Environmental Applications

The ability of this compound to react with CO2 positions it as a candidate for environmentally friendly processes aimed at CO2 utilization. The compound's reactivity with CO2 can lead to the development of sustainable chemical processes, contributing to carbon capture and conversion technologies.

Mecanismo De Acción

The mechanism by which N-Benzylprop-2-yn-1-amine exerts its effects involves the interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders.

Comparación Con Compuestos Similares

N-Benzylprop-2-en-1-amine: Similar structure but with a double bond instead of a triple bond.

N-Benzylpropylamine: Lacks the alkyne group, making it less reactive in certain chemical reactions.

N-Phenylprop-2-yn-1-amine: Contains a phenyl group instead of a benzyl group, altering its reactivity and applications.

Uniqueness: N-Benzylprop-2-yn-1-amine is unique due to its alkyne functionality, which provides a versatile scaffold for various chemical transformations. This feature makes it particularly valuable in organic synthesis and medicinal chemistry .

Actividad Biológica

N-benzylprop-2-yn-1-amine, also known as 1-benzyl-3-butyn-1-amine, is an organic compound with significant biological activity and potential applications in medicinal chemistry and catalysis. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 145.20 g/mol. Its structure features a benzyl group attached to a prop-2-yn-1-amino moiety, which contributes to its unique reactivity and biological activity.

Reactive Oxygen Species Generation

Research indicates that this compound can act as a photosensitizer, facilitating the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anion . These ROS are crucial in various biochemical pathways, particularly those related to oxidative stress. The generation of ROS can lead to cellular damage but may also be harnessed for therapeutic effects in cancer treatments by inducing apoptosis in malignant cells .

Catalytic Activity

This compound has been employed in catalytic processes, particularly in the cycloaddition reactions with carbon dioxide (CO₂). In studies utilizing silver nanoclusters as catalysts, this compound demonstrated high reactivity under mild conditions, yielding significant amounts of desired products. The reaction pathway involves the formation of carbamate intermediates, which are subsequently transformed into more complex structures .

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Studies have explored its role in targeting specific enzymes and receptors, indicating its promise in treating diseases such as cancer and neurodegenerative disorders .

Enzyme Interactions

In biochemical studies, this compound has been utilized to investigate enzyme interactions and protein modifications. Its structural features allow it to participate in various enzymatic reactions, potentially leading to novel insights into enzyme mechanisms and functions .

Synthesis and Characterization

A notable study highlighted the palladium-catalyzed regioselective synthesis of aryl derivatives from this compound. The cascade reaction involved multiple steps, including cyclocarbopalladation and Suzuki–Miyaura coupling, leading to the formation of complex isoquinolinones with high yields. This showcases the compound's utility in synthetic organic chemistry .

Toxicological Assessment

Toxicological evaluations have indicated that while this compound exhibits promising biological activity, it also necessitates careful handling due to potential hazards associated with its reactive nature. Safety data sheets recommend storage under inert atmospheres and highlight precautionary measures during handling .

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N | Varies (e.g., C₉H₉N) |

| Mechanism of Action | ROS generation | Varies |

| Catalytic Applications | High yield in CO₂ reactions | Varies |

| Medicinal Potential | Cancer therapy candidate | Varies |

Propiedades

IUPAC Name |

N-benzylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYBFSGEBHSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152552 | |

| Record name | N-Propargylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-51-9 | |

| Record name | N-2-Propyn-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propargylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1197-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propargylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylprop-1-yn-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Propargylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8D34H25RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.